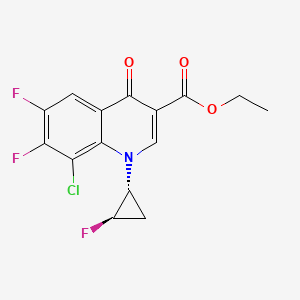![molecular formula C8H4FNO4 B12862606 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B12862606.png)
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one typically involves the nitration of 5-fluorobenzofuran followed by oxidation. One common method involves the reaction of 5-fluorobenzofuran with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to oxidation using an oxidizing agent such as potassium permanganate to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 5-amino-7-nitrobenzo[b]furan-3(2H)-one.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to act as a fluorescent probe is due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitrobenzofurazan: Another benzofuran derivative known for its fluorescence properties.
4-Fluoro-7-nitrobenzofurazan: Similar in structure but with different electronic properties.
Uniqueness
5-Fluoro-7-nitrobenzo[b]furan-3(2H)-one is unique due to the presence of both a fluorine atom and a nitro group on the benzofuran ring. This combination imparts distinct electronic and photophysical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H4FNO4 |
|---|---|
Molecular Weight |
197.12 g/mol |
IUPAC Name |
5-fluoro-7-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4FNO4/c9-4-1-5-7(11)3-14-8(5)6(2-4)10(12)13/h1-2H,3H2 |
InChI Key |
OLDQWMMKJGCIDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



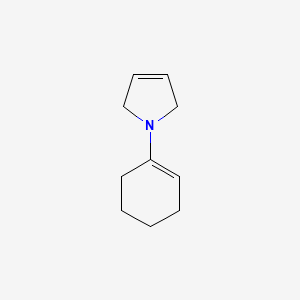
![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
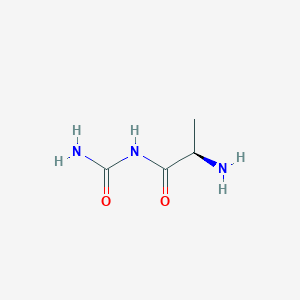


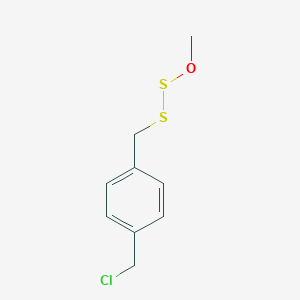
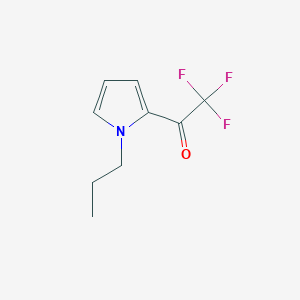

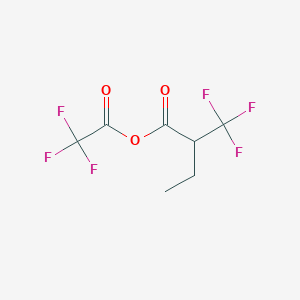
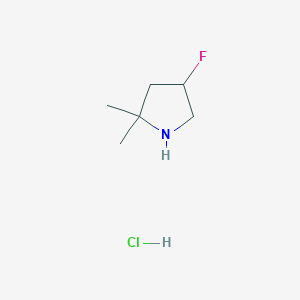
![2-(Chloromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12862610.png)
